molecular formula C6H8N6 B3055129 n,3-dimethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 6312-60-3

n,3-dimethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B3055129
CAS No.: 6312-60-3
M. Wt: 164.17 g/mol
InChI Key: IYAFHGDUGDYIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-Dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound featuring a fused triazole and pyrimidine core. The structure includes a dimethyl substitution at the N and 3 positions and an amine group at the 7-position (Figure 1). This scaffold is part of the [1,2,3]triazolo[4,5-d]pyrimidine family, known for its versatility in medicinal chemistry due to its ability to mimic purine bases and interact with biological targets such as enzymes and receptors . The methyl groups enhance metabolic stability and influence lipophilicity, which can modulate bioavailability and target engagement .

Properties

IUPAC Name

N,3-dimethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-7-5-4-6(9-3-8-5)12(2)11-10-4/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAFHGDUGDYIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212458
Record name 3H-v-Triazolo(4,5-d)pyrimidine, 3-methyl-7-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-60-3
Record name 3-Methyl-7-(methylamino)-3H-v-triazolo(4,5-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC40368
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-v-Triazolo(4,5-d)pyrimidine, 3-methyl-7-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-7-(METHYLAMINO)-3H-V-TRIAZOLO(4,5-D)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY95Z10L1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antithrombotic Agents
Triazolo[4,5-d]pyrimidine derivatives, including n,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, have been investigated for their antithrombotic properties. These compounds act as antagonists to platelet aggregation pathways, which are critical in preventing thrombotic events such as myocardial infarction and unstable angina. The mechanism involves inhibiting glycoprotein IIb/IIIa receptors that facilitate platelet cross-linking .

1.2 Pain Management
Studies have indicated that triazolo[4,5-d]pyrimidine derivatives can be effective in treating pain. The compound has shown promise in preclinical trials for its analgesic properties and may serve as a potential therapeutic agent for chronic pain conditions .

1.3 Treatment of Atherosclerosis
Research suggests that these compounds may also play a role in the treatment or prophylaxis of atherosclerosis. Their ability to modulate inflammatory responses and inhibit platelet activation contributes to their therapeutic potential in vascular diseases .

Pharmacological Insights

2.1 Mechanism of Action
The pharmacological activity of this compound is primarily attributed to its interaction with specific receptors involved in platelet aggregation and inflammation. By blocking these pathways, the compound can reduce the risk of thrombus formation and associated cardiovascular events.

2.2 Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the triazolo-pyrimidine structure affect biological activity. Variations in substituents on the triazole ring and pyrimidine core can enhance potency and selectivity for target receptors. For instance, introducing different alkyl groups can significantly impact the compound's efficacy against thrombotic conditions .

Case Studies

Study Objective Findings
Study on Antithrombotic EffectsEvaluate the efficacy of triazolo[4,5-d]pyrimidine derivativesDemonstrated significant inhibition of platelet aggregation in vitro
Analgesic Properties AssessmentInvestigate pain relief potentialShowed comparable results to standard analgesics in animal models
Atherosclerosis Treatment TrialAssess impact on vascular healthReduced plaque formation and improved endothelial function in preclinical models

Mechanism of Action

The mechanism of action of N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aryl Substituents: Methyl and ethyl groups at the N/3 positions (e.g., N,3-dimethyl vs. N,3-diethyl) influence solubility and metabolic stability.
  • Thioether vs. Amine at Position 5/7 : Substitution at position 5 with thioether groups (e.g., propylthio in ) enhances electronic effects, while amine groups at position 7 (as in the target compound) enable hydrogen bonding with biological targets .
  • Benzyl and Heteroaryl Modifications : Bulky substituents like benzyl () or furan () improve target selectivity but may introduce steric hindrance, affecting binding kinetics .

Physicochemical Properties

  • Melting Points : Methyl-substituted derivatives (e.g., N,3-dimethyl) typically exhibit higher melting points (>300°C) due to crystalline packing, whereas benzyl derivatives () melt at ~138°C .
  • Spectroscopic Data : NMR shifts for N,3-dimethyl derivatives (e.g., δ 7.41–1.06 ppm in ) differ from ethyl or benzyl analogues, reflecting electronic effects of substituents .

Biological Activity

N,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS Number: 6312-57-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₆H₈N₆
Molecular Weight164.168 g/mol
Density1.56 g/cm³
Boiling Point237ºC
Flash Point97.2ºC

Anticancer Activity

Recent studies have indicated that triazolo[4,5-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds from this class have demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

In a notable study, a related compound was shown to inhibit tumor growth effectively and induce apoptosis in MCF-7 cells by disrupting the cell cycle at the G1/S phase transition. The IC50 values for these compounds ranged from 0.3 to 24 µM depending on the specific target proteins involved, such as EGFR and VGFR2 .

Antimicrobial Activity

Triazolo[4,5-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro assays demonstrated activity against various microbial strains, suggesting potential applications in treating infections caused by resistant pathogens. The structure-activity relationship (SAR) studies indicated that modifications to the triazole and pyrimidine moieties can enhance antimicrobial efficacy .

The biological activity of n,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Many triazolo derivatives act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in cancer cells, leading to increased apoptosis rates.
  • Antiparasitic Effects : Some studies suggest that triazolo derivatives may also possess activity against protozoan parasites like Cryptosporidium, with EC50 values indicating potent efficacy .

Study on Anticancer Properties

A recent investigation into a series of triazolo[4,5-d]pyrimidine analogs revealed that one particular derivative exhibited a dual inhibitory effect on EGFR and VGFR2. This compound not only inhibited cell proliferation but also induced significant apoptosis in vitro. The study utilized molecular docking techniques to elucidate the binding interactions with target proteins, confirming the potential for further development as an anticancer agent .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several triazolo derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications in the side chains significantly affected the antimicrobial potency. One derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for further development .

Q & A

Q. What are the key synthetic strategies for constructing the triazolopyrimidine core in N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?

The core structure is typically synthesized via cyclization reactions. A common approach involves heterocyclization of 5-amino-1,2,3-triazole precursors with carbonyl-containing reagents (e.g., carbon disulfide or ethyl iodide) under alkaline conditions. Nucleophilic substitution at the 7-position with amines is critical for introducing functional groups . For example, 7-chloro intermediates can react with amines (e.g., cycloalkylamines) to install the 7-amine moiety .

Q. How do substituents at the 3- and 7-positions influence the compound's physicochemical properties?

  • The 3-position (N,3-dimethyl group) enhances lipophilicity, improving membrane permeability. Methyl groups reduce steric hindrance compared to bulkier aryl substituents, as seen in antiplatelet analogs .
  • The 7-amine group is pivotal for hydrogen bonding with biological targets. Substitution with cycloalkylamines (e.g., cyclopentyl) or aralkylamines (e.g., benzyl) optimizes affinity for adenosine receptors .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Assigns regiochemistry (e.g., distinguishing triazole isomers) and confirms substitution patterns. For example, 13C^{13}\text{C} NMR can resolve signals for methyl groups at the 3-position .
  • Elemental analysis : Validates purity and empirical formula (e.g., C9_9H11_{11}N7_7 for the parent compound) .
  • HPLC-MS : Detects impurities and quantifies yield, especially after multi-step syntheses .

Q. What preliminary assays are used to evaluate its biological activity?

  • Radioligand binding assays : Screen for affinity at adenosine receptors (A1_1, A2A_{2A}) using bovine brain membranes .
  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, A-549) via MTT assays to assess antiproliferative effects .

Advanced Research Questions

Q. How can substituent optimization improve selectivity for adenosine A1_1 receptors over A2A_{2A}?

  • Lipophilic groups at the 3-position (e.g., 2-chlorobenzyl) enhance A1_1 selectivity (Ki_i < 50 nM) by fitting into hydrophobic receptor pockets .
  • Steric tuning at the 7-position: Cyclohexylamine derivatives show higher selectivity than aromatic amines due to reduced off-target interactions .

Q. What computational tools are used to predict binding modes with biological targets?

  • Molecular docking (e.g., AutoDock Vina) models interactions with adenosine receptors. For example, the 7-amine forms hydrogen bonds with Thr257^{257} in A1_1, while the triazole core engages in π-π stacking .
  • QSAR studies correlate substituent hydrophobicity (logP) with anti-thrombotic activity, guiding lead optimization .

Q. How can contradictory SAR data for similar triazolopyrimidines be resolved?

  • Meta-analysis of receptor binding Compare Ki_i values across studies to identify outliers (e.g., substituents causing steric clashes in A2A_{2A}) .
  • Crystallography : Resolve ambiguities in binding modes. For example, 3-methyl vs. 3-benzyl groups alter triazole orientation in the active site .

Q. What strategies mitigate off-target effects in multi-receptor systems?

  • Selective functionalization : Introduce polar groups (e.g., hydroxyl) to reduce cannabinoid receptor CB2_2 affinity while retaining A1_1 activity .
  • Proteome-wide profiling : Use kinome screens to identify unintended kinase inhibition .

Q. How is metabolic stability assessed during preclinical development?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify metabolic hotspots (e.g., N-demethylation at the 3-position) .
  • CYP450 inhibition screening : Prioritize derivatives with low IC50_{50} values against CYP3A4 to avoid drug-drug interactions .

Q. What comparative studies differentiate this compound from related triazolopyrimidines?

  • Activity cliffs : Compare with analogs like 3-ethyl-3H-triazolo[4,5-d]pyrimidines to assess how methyl vs. ethyl groups impact solubility and potency .
  • Target profiling : Contrast A1_1/A2A_{2A} selectivity with pyrazolo[1,5-a]pyrimidine derivatives, highlighting the triazole ring's role in receptor specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n,3-dimethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 2
n,3-dimethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.